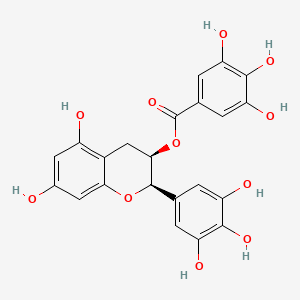

(-)-Epigallocatechin gallate

描述

属性

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-WIYYLYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029889 | |

| Record name | (-)-Epigallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

989-51-5 | |

| Record name | Epigallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=989-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigallocatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallocatechin gallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epigallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIGALLOCATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQM438CTEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 142 °C | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In Vitro Biological Activities of Epigallocatechin Gallate: A Technical Guide for Researchers

Introduction

Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin (B1668976) found in green tea (Camellia sinensis). A growing body of in vitro research has demonstrated its potent biological activities, positioning it as a compound of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the in vitro biological activities of EGCG, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of EGCG's therapeutic potential.

Anticancer Activities of EGCG

EGCG exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

EGCG has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in numerous cancer cell lines. This is often achieved by modulating the expression of key regulatory proteins. For instance, in non-small cell lung cancer (NSCLC) cells, EGCG treatment can lead to cell cycle arrest at the G1 and S/G2 phases.[1] In breast cancer cells, EGCG has been observed to induce apoptosis and disrupt cell cycle progression at the G2/M phase.[2]

Table 1: In Vitro Anticancer Activity of EGCG (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| WI38VA (SV40 transformed) | Fibroblast | 10 | [3] |

| Caco-2 | Colorectal Cancer | Not specified, but showed differential growth inhibition compared to normal counterparts | [3] |

| Hs578T | Breast Cancer | Not specified, but showed differential growth inhibition compared to normal counterparts | [3] |

| H1299 | Lung Cancer | 27.63 | [4] |

| A549 | Lung Cancer | 28.34 | [4] |

| A549 | Lung Adenocarcinoma | 60.55 ± 1.0 | [5] |

| PancTu-I | Pancreatic Cancer | >80 | [6] |

| Panc1 | Pancreatic Cancer | ~60 | [6] |

| Panc89 | Pancreatic Cancer | ~70 | [6] |

| BxPC3 | Pancreatic Cancer | >80 | [6] |

| T47D (24h) | Breast Cancer | 54.45 | [6] |

| T47D (48h) | Breast Cancer | 81.31 | [6] |

| MCF7 (24h) | Breast Cancer | >100 | [6] |

| MCF7 (48h) | Breast Cancer | >100 | [6] |

Modulation of Signaling Pathways

EGCG's anticancer activity is also attributed to its ability to interfere with various signaling pathways that are often dysregulated in cancer.

-

EGFR Pathway: The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation. EGCG has been shown to inhibit EGFR activation in carcinoma cells, thereby suppressing downstream signaling.[7]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. EGCG can inhibit the activation of this pathway, leading to the induction of apoptosis in cancer cells.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation and cell survival. EGCG can suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer effects.[8]

Antioxidant Activities of EGCG

EGCG is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity is attributed to its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS).

Table 2: In Vitro Antioxidant Activity of EGCG

| Assay | Activity | IC50 / Value | Reference |

| DPPH Radical Scavenging | 77.2% scavenging at 400 µM | - | [9] |

| ABTS+ Radical Scavenging | 90.2% scavenging at 400 µM | - | [9] |

| Hydroxyl Radical Reaction | Rate constant of 4.22 ± 0.07 x 10¹⁰ M⁻¹s⁻¹ | - | [10] |

Anti-inflammatory Activities of EGCG

EGCG exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types, particularly in macrophages.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, EGCG has been shown to reduce the production of nitric oxide (NO) to 32% of the LPS group and lower the intercellular ROS level to 45.4% of the LPS group.[8][11][12] Furthermore, EGCG significantly suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][11][12] In a co-culture of macrophages and adipocytes, EGCG significantly decreased the secretion of NO and monocyte chemoattractant protein-1.[13]

Antimicrobial Activities of EGCG

EGCG has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) of EGCG is generally lower for Gram-positive bacteria compared to Gram-negative bacteria.

Table 3: In Vitro Antimicrobial Activity of EGCG (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | <100 | [14] |

| Helicobacter pylori | Gram-negative bacteria | 8 (MIC50) | [14] |

| Candida glabrata | Fungus | 0.31 | [15] |

| Candida albicans | Fungus | 5 | [15] |

| Candida parapsilosis | Fungus | 5 | [15] |

| Microsporum canis | Fungus | 0.5 - 16 | [16] |

| Trichophyton mentagrophytes | Fungus | 0.5 - 16 | [16] |

| Trichophyton rubrum | Fungus | 0.5 - 16 | [16] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[17] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of EGCG and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

-

Incubation: Incubate the plate at 37°C for 3-4 hours.[18]

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[19]

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with EGCG for the desired time.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[20]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[20] RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[20]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Sample Preparation: Lyse cells to extract proteins and determine the protein concentration.

-

Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific binding of antibodies.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

The in vitro evidence strongly supports the diverse biological activities of EGCG, highlighting its potential as a lead compound for the development of new therapies for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this remarkable natural compound.

References

- 1. bosterbio.com [bosterbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of antioxidant activity of epigallocatechin gallate in biphasic model systems in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of (–)-epigallocatechin-3-gallate on anti-inflammatory response via heme oxygenase-1 induction during adipocyte–macrophage interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-infective properties of epigallocatechin-3-gallate (EGCG), a component of green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Antifungal Activity of Epigallocatechin 3-O-Gallate against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

EGCG Signaling Pathways in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant attention for its neuroprotective properties.[1] A growing body of evidence suggests that EGCG may offer therapeutic benefits for a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[2] Its multifaceted mechanism of action involves the modulation of various intracellular signaling pathways that are crucial for neuronal survival, antioxidant defense, and the inhibition of pathogenic protein aggregation.[1][3] This technical guide provides an in-depth exploration of the core signaling pathways influenced by EGCG in the context of neurodegenerative disorders, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development.

Core Signaling Pathways Modulated by EGCG

EGCG exerts its neuroprotective effects by targeting several key signaling cascades implicated in the pathophysiology of neurodegenerative diseases. These pathways are central to processes such as oxidative stress, inflammation, apoptosis, and protein misfolding.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons.[4] EGCG has been shown to activate this pathway, thereby promoting neuronal survival and inhibiting apoptosis.[3][5] In the context of Alzheimer's disease, the PI3K/Akt pathway is a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β), a primary kinase responsible for tau protein hyperphosphorylation.[3][5] By activating Akt, EGCG can suppress GSK3β activity, leading to reduced tau pathology.[3] Furthermore, in animal models of amyotrophic lateral sclerosis, EGCG has been observed to upregulate the PI3K/Akt signaling pathway, which is associated with a reduction in neuronal death signals like caspase-3 and cleaved PARP.[6]

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling family, which includes ERK, JNK, and p38, plays a complex role in neuronal function and pathology.[7] EGCG has been shown to differentially modulate these pathways to confer neuroprotection.[5]

-

ERK Pathway: EGCG can activate the ERK1/2 pathway, which is associated with the promotion of cell survival and neuroprotective effects.[5][7] This activation can lead to the induction of antioxidant defenses.[5]

-

JNK and p38 Pathways: Conversely, EGCG often inhibits the pro-apoptotic JNK and p38 MAPK pathways.[4][5] In models of thrombin-induced neuronal apoptosis, EGCG has been shown to significantly decrease the phosphorylation of JNK, thereby reducing caspase-3 activation and subsequent cell death.[4] The inhibition of these pathways by EGCG helps to mitigate processes like mitochondrial dysfunction, tau hyperphosphorylation, apoptosis, and inflammation.[5]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9] EGCG is a known activator of the Nrf2/Antioxidant Response Element (ARE) pathway.[8][9] By promoting the dissociation of Nrf2 from its inhibitor Keap1, EGCG facilitates the translocation of Nrf2 to the nucleus.[8][9] There, it binds to the ARE and upregulates the expression of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] This mechanism is crucial for mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.[8][9] EGCG can activate Nrf2 through the p38-MAPK and ERK1/2 signaling pathways.[11]

PKC Signaling Pathway

Protein Kinase C (PKC) is another signaling molecule that EGCG can modulate to exert its neuroprotective effects.[3] Activation of specific PKC isoforms by EGCG has been linked to enhanced memory function and the promotion of the non-amyloidogenic processing of amyloid precursor protein (APP), which reduces the production of neurotoxic amyloid-beta (Aβ) peptides in Alzheimer's disease.[5] For instance, EGCG-induced activation of PKCα and PKCε can lead to an increase in the activity of α-secretase, which cleaves APP in a manner that precludes Aβ formation.[3] The neurorescue effect of EGCG in serum-deprived PC12 cells has been shown to be dependent on the PKC pathway.[12]

NF-κB Signaling Pathway

Nuclear factor kappa B (NF-κB) is a key regulator of inflammation.[13] In neurodegenerative diseases, chronic activation of NF-κB in microglia contributes to neuroinflammation and neuronal damage.[13] EGCG has been demonstrated to inhibit the activation of NF-κB.[13] In a transgenic mouse model of ALS, EGCG treatment led to reduced NF-κB immunoreactivity in the spinal cord.[13][14] This anti-inflammatory effect is crucial for protecting neurons from the damaging effects of chronic microglial activation.

Quantitative Data on EGCG's Effects

The following tables summarize quantitative data from various studies on the effects of EGCG in models of neurodegenerative diseases.

Table 1: In Vitro Studies

| Cell Line | Disease Model | EGCG Concentration | Observed Effect | Reference |

| Primary cortical neurons | Thrombin-induced apoptosis | 25 µM | Significantly decreased neuronal apoptosis and activation of JNK and caspase 3. | [4] |

| PC12 cells | Serum-starvation | 0.1-10 µM | Significantly attenuated cell death. | [12] |

| HT22 cells | Glutamate-induced toxicity | 10, 20, 40 µM | Dose-dependently increased cell viability (from 25.9% to 40.3%, 61.7%, and 77.4% respectively). | [15][16] |

| Primary neuron cells | PrP (106-126)-induced neurotoxicity | 10 µM | Neuroprotective effect against prion-induced cell death. | [17] |

Table 2: In Vivo Studies

| Animal Model | Disease Model | EGCG Dosage | Duration | Observed Effect | Reference |

| SOD1-G93A transgenic mice | ALS | 10 mg/kg, p.o. | From 70 days of age | Significantly delayed disease onset and extended lifespan. | [13][14] |

| MCAO rats | Ischemic stroke | 50 mg/kg, i.p. | Single dose before surgery | Improved neurobehavioral deficits and reduced infarct volume. | [15][16] |

| Balb/C mice | Adult hippocampal neurogenesis | 2.5 mg/kg | 2 weeks | Significantly increased neuronal cell survival. | [18] |

Experimental Protocols

This section outlines the methodologies for key experiments commonly used to investigate the effects of EGCG on signaling pathways in neurodegeneration.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to quantify the levels of total and phosphorylated proteins within a signaling pathway.

-

Cell Lysis: Neuronal cells or brain tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total JNK, phospho-JNK, Nrf2, NF-κB).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

References

- 1. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell signaling pathways in the neuroprotective actions of the green tea polyphenol (-)-epigallocatechin-3-gallate: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective role of (−)-epigallocatechin-3-gallate in thrombin-induced neuronal cell apoptosis and JNK-MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of PKCα and ERK1/2 signaling pathways in EGCG’s protection against stress-induced neural injuries in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Green tea polyphenol (-)-epigallocatechin-3-gallate induces neurorescue of long-term serum-deprived PC12 cells and promotes neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of (-)-epigallocatechin-3-gallate in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of (-)-Epigallocatechin-3-gallate in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - ProQuest [proquest.com]

- 15. Epigallocatechin gallate improves neuronal damage in animal model of ischemic stroke and glutamate-exposed neurons via modulation of hippocalcin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epigallocatechin gallate improves neuronal damage in animal model of ischemic stroke and glutamate-exposed neurons via modulation of hippocalcin expression | PLOS One [journals.plos.org]

- 17. oncotarget.com [oncotarget.com]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

(-)-Epigallocatechin gallate (EGCG), the most abundant and biologically active catechin (B1668976) in green tea, has garnered significant scientific attention for its pleiotropic health benefits, particularly in the context of cancer chemoprevention and therapy. Its multifaceted mechanism of action stems from its ability to directly interact with a wide array of molecular targets, thereby modulating critical cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the primary molecular targets of EGCG, presenting quantitative interaction data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Quantitative Analysis of EGCG-Target Interactions

The affinity and inhibitory potential of EGCG for its various molecular targets have been quantified in numerous studies. The following tables summarize key binding affinities (Kd), inhibitory constants (Ki), and half-maximal inhibitory concentrations (IC50) to provide a comparative overview.

| Target Protein | Method | Value | Reference |

| 67-kDa Laminin (B1169045) Receptor (67LR) | Surface Plasmon Resonance | 39.9 nM (Kd) | [1] |

| Phosphoinositide 3-kinase (PI3K) | In vitro kinase assay | 380 nM (Ki, ATP-competitive) | [2] |

| Mammalian Target of Rapamycin (mTOR) | In vitro kinase assay | 320 nM (Ki, ATP-competitive) | [2] |

| Peptidyl-prolyl cis-trans isomerase (Pin1) | Isothermal Titration Calorimetry | 5 µM (Kd) | [3] |

| ζ chain-associated 70-kDa protein (ZAP70) | Not specified | 0.6207 µM (Kd) | [4] |

| Fyn (SH2 domain) | Not specified | 0.367 ± 0.122 μM (Kd) | [2] |

| Notch Receptor (NRR1) | Binding Assay | 2.44 x 10⁻⁶ M (Affinity) | [5] |

Table 1: Binding Affinities of EGCG for Key Molecular Targets. This table presents the dissociation constants (Kd) and affinity values for the direct interaction of EGCG with several of its primary protein targets.

| Target Enzyme | Experimental Model | IC50 Value | Reference |

| DNA Methyltransferase (DNMT) | In vitro enzyme activity assay | 20 µM | [6] |

| DNA Methyltransferase (DNMT) | In vitro enzyme activity assay | 6.89 µM (competitive) | [7] |

| Collagenase (MMP-1) | In vitro enzyme activity assay | 14.13 µM | [8] |

| Matrix Metalloproteinase-2 (MMP-2) | Gelatin zymography | ~10 µM | [9] |

| Matrix Metalloproteinase-9 (MMP-9) | Gelatin zymography | ~10 µM | [9] |

| Histone Deacetylase (HDAC) | Fluorometric activity assay | Dose-dependent inhibition | [10][11] |

| KRAS | In vitro enzyme activity assay | 53% inhibition at 100 µM | [8] |

| Protein Phosphatase-1 (PP1) | In vitro phosphatase assay | 0.47–1.35 µM | [2] |

| Protein Phosphatase-2A (PP2A) | In vitro phosphatase assay | 15 µM | [2] |

| Pancreatic PLA2 | In vitro enzyme activity assay | 0.48 µmol | [12] |

Table 2: Inhibitory Concentrations of EGCG for Various Enzymes. This table summarizes the half-maximal inhibitory concentrations (IC50) of EGCG against a range of enzymes, highlighting its potential to modulate their activity.

Experimental Protocols: Methodologies for Studying EGCG-Target Interactions

The identification and characterization of EGCG's molecular targets have been achieved through a variety of experimental techniques. Below are detailed protocols for some of the key methodologies cited.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity (e.g., EGCG and 67LR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

1. Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface to create reactive groups.

-

Immobilize the purified 67-kDa laminin receptor (ligand) onto the sensor chip surface using amine coupling chemistry. A reference flow cell is left blank or immobilized with a control protein.

2. Analyte Binding:

-

Prepare a series of dilutions of EGCG (analyte) in a suitable running buffer.

-

Inject the EGCG solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand.

3. Data Analysis:

-

Record the sensorgrams, which show the association and dissociation of EGCG.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd)[1][13][14].

Immunoprecipitation-Western Blot (IP-WB) for Detecting Protein-Protein Interactions (e.g., EGCG and TGFR-II)

This technique is used to demonstrate the direct binding of EGCG to a target protein in a cellular context.

1. Cell Lysis:

-

Culture cells (e.g., COS-7 cells transfected with a TGFR-II expression vector) and treat with EGCG.

-

Lyse the cells with a mild lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins[15].

2. Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for the target protein (e.g., anti-TGFR-II).

-

Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate to capture the antibody-antigen complexes[16].

-

Wash the beads several times to remove non-specifically bound proteins.

3. Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein (e.g., anti-TGFR-II) to confirm its presence in the immunoprecipitate[17][18]. The presence of the target protein in the EGCG-treated sample confirms the interaction.

DNA Methyltransferase (DNMT) Activity Assay

This assay measures the ability of EGCG to inhibit the activity of DNMT enzymes.

1. Reaction Setup:

-

Use a commercially available DNMT activity assay kit (e.g., EpiQuik™ DNMT Activity/Inhibition Assay Kit)[19].

-

Coat a microplate with a cytosine-rich DNA substrate.

-

Prepare nuclear extracts from cells as the source of DNMT enzymes.

2. Inhibition Assay:

-

Add the nuclear extract, S-adenosyl-L-methionine (the methyl donor), and varying concentrations of EGCG to the wells.

-

Incubate to allow the methylation reaction to proceed.

3. Detection and Quantification:

-

The methylated DNA is recognized by an anti-5-methylcytosine antibody.

-

A secondary antibody conjugated to a detection enzyme is added, followed by a colorimetric substrate.

-

The absorbance is measured, which is proportional to the DNMT activity. The inhibitory effect of EGCG is calculated by comparing the activity in the presence of EGCG to the control[6][20].

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay determines the inhibitory effect of EGCG on HDAC activity.

1. In Vitro Assay:

-

Use a commercial HDAC activity fluorometric assay kit.

-

Incubate recombinant HDAC enzymes with varying concentrations of EGCG. Trichostatin A (TSA) can be used as a positive control inhibitor.

2. Reaction and Measurement:

-

Add a fluorescently labeled HDAC substrate to the reaction mixture.

-

The deacetylase activity of HDACs removes the acetyl group, allowing a developer to release the fluorophore.

-

Measure the fluorescence intensity. A decrease in fluorescence in the presence of EGCG indicates HDAC inhibition[10][11].

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by EGCG and a general experimental workflow.

Caption: EGCG's modulation of key signaling pathways.

Caption: General workflow for in vitro EGCG-target interaction studies.

Core Molecular Targets and Their Downstream Effects

EGCG's biological activities are a consequence of its interaction with a diverse set of molecular targets.

67-kDa Laminin Receptor (67LR)

The 67LR has been identified as a high-affinity cell surface receptor for EGCG[1]. The binding of EGCG to 67LR can trigger a signaling cascade leading to the induction of apoptosis in cancer cells[18]. This interaction is crucial for the anticancer effects of EGCG at physiologically relevant concentrations.

Peptidyl-prolyl cis-trans isomerase (Pin1)

Pin1 is an enzyme that plays a critical role in cell cycle regulation and is often overexpressed in cancer. EGCG directly binds to both the WW and PPIase domains of Pin1, inhibiting its isomerase activity[2][3]. This inhibition prevents the activation of pro-oncogenic substrates like c-Jun, leading to suppressed tumor growth[3].

Transforming Growth Factor-β Receptor II (TGFR-II)

EGCG has been shown to directly interact with TGFR-II[15][18]. This interaction can inhibit the downstream signaling of TGF-β, a key pathway involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

Matrix Metalloproteinases (MMPs)

MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. EGCG directly binds to and inhibits the activity of these MMPs, thereby reducing the invasive potential of cancer cells[9][18].

Epigenetic Modifying Enzymes: DNMTs and HDACs

EGCG can modulate the epigenome by inhibiting the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs)[6][11][18]. Inhibition of DNMTs can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation. Similarly, HDAC inhibition by EGCG results in increased histone acetylation, leading to a more open chromatin structure and the expression of genes that can suppress tumor growth[11][12].

Kinases in Major Signaling Pathways

EGCG acts as an inhibitor of several key kinases involved in pro-survival and proliferative signaling pathways:

-

PI3K/AKT/mTOR Pathway: EGCG is an ATP-competitive inhibitor of both PI3K and mTOR, two central nodes in a pathway that is frequently hyperactivated in cancer, promoting cell survival and proliferation[2].

-

MAPK Pathway: EGCG can inhibit the activation of receptor tyrosine kinases (RTKs) that lie upstream of the MAPK pathway, such as the epidermal growth factor receptor (EGFR). This leads to the downregulation of the Ras-Raf-MEK-ERK cascade, which is critical for cell proliferation[21].

-

JAK/STAT Pathway: EGCG has been shown to inhibit the phosphorylation of JAK and STAT proteins, thereby blocking the transduction of signals from cytokine receptors to the nucleus that regulate inflammation and cell proliferation[17][22].

Wnt/β-catenin and Notch Signaling Pathways

EGCG has been demonstrated to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway. Additionally, EGCG can inhibit the Notch signaling pathway, which is involved in cell fate decisions and is often dysregulated in cancer[5][17][22].

Conclusion

This compound exerts its potent biological effects through a multi-targeted mechanism of action. By directly binding to and modulating the activity of a wide range of proteins, including cell surface receptors, key enzymes, and epigenetic regulators, EGCG can simultaneously impact multiple signaling pathways that are critical for the development and progression of various diseases, most notably cancer. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this remarkable natural compound. A deeper understanding of the molecular interactions of EGCG will be instrumental in the design of novel therapeutic strategies and the development of next-generation EGCG-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Epigallocatechin-gallate suppresses tumorigenesis by directly targeting Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epigallocatechin-gallate suppresses tumorigenesis by directly targeting Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Studies of the Molecular Interactions of Epigallocatechin-3-O-gallate (EGCG) with Proteins That Explain the Health Benefits of Green Tea [mdpi.com]

- 5. (−)-Epigallocatechin Gallate Targets Notch to Attenuate the Inflammatory Response in the Immediate Early Stage in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epigallocatechin-3-gallate (EGCG) Alters Histone Acetylation and Methylation and Impacts Chromatin Architecture Profile in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (−)-Epigallocatechin-3-gallate reactivates silenced tumor suppressor genes, Cip1/p21 and p16INK4a, by reducing DNA methylation and increasing histones acetylation in human skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. wjgnet.com [wjgnet.com]

- 13. researchgate.net [researchgate.net]

- 14. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Green tea polyphenol EGCG suppresses Wnt/β-catenin signaling by promoting GSK-3β- and PP2A-independent β-catenin phosphorylation/degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Pharmacological Landscape of Epigallocatechin-3-Gallate (EGCG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) found in green tea (Camellia sinensis), has garnered significant scientific attention for its diverse pharmacological properties.[1][2][3][4] This polyphenolic compound is a focal point of research in oncology, inflammation, neurodegeneration, and oxidative stress-related diseases due to its capacity to modulate a wide array of cellular signaling pathways. This technical guide provides an in-depth overview of the core pharmacological attributes of EGCG, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a comprehensive resource for the scientific community.

Anticancer Properties of EGCG

EGCG exerts potent anticancer effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[5][6] Its actions are mediated by targeting key signaling pathways often dysregulated in cancer.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of EGCG have been quantified across a variety of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values for EGCG are cell-line dependent, reflecting different molecular profiles and sensitivities.

| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| Lung Cancer | H1299 | 27.63 | 72 | [9][10] |

| Lung Cancer | A549 | 28.34 | 72 | [9][10] |

| Lung Cancer | A549 | 36.0 | 48 | [8] |

| Lung Cancer | A549 | 60.55 | Not Specified | [11] |

| Pancreatic Cancer | Panc-1 | ~40 | 48 | [10] |

| Pancreatic Cancer | MIA PaCa-2 | ~55 | 48 | [10] |

| Pancreatic Cancer | BxPC-3 | ~60 | 48 | [10] |

| Colon Cancer | HCT15 | ~45 | 48 | [10] |

| Colon Cancer | SW480 | ~70 | 48 | [10] |

| Colon Cancer | HT-29 | ~80 | 48 | [10] |

| Colon Cancer | Four different cell lines | ~20 µg/mL (~43.7 µM) | Not Specified | [12] |

| Gastric Carcinoma | MKN45 | 55.9 | Not Specified | [13] |

| Gastric Carcinoma | BGC823 | 68.5 | Not Specified | [13] |

| Gastric Carcinoma | SGC7901 | 79.1 | Not Specified | [13] |

| Gastric Carcinoma | AGS | 83.8 | Not Specified | [13] |

| Gastric Carcinoma | MKN28 | 119.8 | Not Specified | [13] |

| Gastric Carcinoma | HGC27 | 183.2 | Not Specified | [13] |

| Breast Cancer | MCF-7 | 37.7 | Not Specified | [14] |

| Cervical Cancer | CaSki | 27.3 | Not Specified | [14] |

| Cervical Cancer | HeLa | 47.9 | Not Specified | [14] |

| T Lymphoblastic Leukemia | Jurkat | 82.8 | 24 | [10] |

| T Lymphoblastic Leukemia | Jurkat | 68.8 | 48 | [10] |

Experimental Protocol: Cell Viability (MTT Assay)

A standard method to determine the cytotoxic effects of EGCG on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.[9][10][13]

-

EGCG Treatment: Treat the cells with a range of EGCG concentrations (e.g., 5 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[9][13]

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of EGCG concentration and fitting the data to a dose-response curve.

Signaling Pathways in EGCG's Anticancer Activity

EGCG modulates several critical signaling pathways to exert its anticancer effects.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. EGCG has been shown to inhibit this pathway in various cancer cells.

Caption: EGCG inhibits the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell growth and differentiation. EGCG has been demonstrated to suppress this pathway.

Caption: EGCG suppresses the MAPK/ERK signaling cascade.

EGCG induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: EGCG induces apoptosis via intrinsic and extrinsic pathways.

Anti-inflammatory Properties of EGCG

Chronic inflammation is a key driver of many diseases. EGCG exhibits potent anti-inflammatory effects by modulating inflammatory signaling pathways.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. EGCG inhibits NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.

Caption: EGCG inhibits the NF-κB inflammatory pathway.

Experimental Protocol: Western Blot for NF-κB Pathway

Western blotting is a key technique to assess the effect of EGCG on NF-κB signaling by measuring the levels of key proteins.[15][16]

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages) and pre-treat with EGCG for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[16]

-

Protein Extraction: Lyse the cells and extract total protein. For analyzing protein translocation, cytoplasmic and nuclear fractions should be separated.[15]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

Antioxidant Properties of EGCG

EGCG is a powerful antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense system.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. EGCG can activate the Nrf2 pathway, leading to increased cellular protection against oxidative stress.

Caption: EGCG activates the Nrf2 antioxidant response pathway.

Neuroprotective Properties of EGCG

EGCG has shown promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[17][18] Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-amyloidogenic properties.[17][18]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., primary neurons or neuroblastoma cell lines like SK-N-AS).[19]

-

Induction of Neurotoxicity: Induce neurotoxicity using agents relevant to neurodegenerative diseases, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's models.[19]

-

EGCG Treatment: Treat the cells with EGCG before, during, or after the addition of the neurotoxin to assess its protective or rescue effects.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using assays like MTT or by counting viable cells.[19]

-

Apoptosis: Assess apoptosis using techniques such as TUNEL staining or by measuring caspase activity.[19]

-

Oxidative Stress: Measure ROS levels using fluorescent probes.

-

Inflammatory Markers: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA or RT-PCR.[19]

-

Bioavailability and Pharmacokinetics

A critical consideration for the therapeutic application of EGCG is its relatively low oral bioavailability.[20]

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of EGCG in humans has been investigated in several studies. The following table summarizes key parameters from a study involving a single oral dose of green tea.[21][22]

| Parameter | EGCG |

| Cmax (ng/mL) | 77.9 ± 22.2 |

| Tmax (hours) | 1.3 - 1.6 |

| AUC (ng·h/mL) | 508.2 ± 227 |

| Elimination Half-life (hours) | 3.4 ± 0.3 |

Data are presented as mean ± SD.

A study with a single 1600 mg dose of EGCG reported a Cmax of 3392 ng/mL (range: 130–3392 ng/mL), a Tmax between 1.3 and 2.2 hours, an AUC (0–∞) ranging from 442 to 10,368 ng·h/mL, and a half-life of 1.9 to 4.6 hours.[20] It is important to note that pharmacokinetic parameters can exhibit significant interindividual variability.[21]

Conclusion

EGCG is a pleiotropic molecule with a well-documented portfolio of pharmacological activities that position it as a promising candidate for further investigation in the prevention and treatment of a multitude of chronic diseases. Its ability to modulate key cellular signaling pathways, including those involved in cancer, inflammation, oxidative stress, and neurodegeneration, underscores its therapeutic potential. However, challenges related to its bioavailability need to be addressed to translate its preclinical efficacy into clinical success. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complex pharmacological landscape of EGCG and to design future studies aimed at harnessing its full therapeutic potential.

References

- 1. Phase I pharmacokinetic study of tea polyphenols following single-dose administration of epigallocatechin gallate and polyphenon E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Neuroprotective effect of green tea extract (-)-epigallocatechin-3-gallate in a preformed fibril-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. color | Graphviz [graphviz.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. e-century.us [e-century.us]

- 12. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. [PDF] Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of Epigallocatechin Gallate (EGCG)

Abstract: Epigallocatechin gallate (EGCG) is the most abundant and bioactive catechin (B1668976) in green tea (Camellia sinensis), renowned for its potent antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning EGCG's antioxidant effects, presents quantitative data from key in vitro and in vivo studies, and details the experimental protocols for assessing its efficacy. The multifaceted antioxidant actions of EGCG, including direct radical scavenging, metal ion chelation, and modulation of endogenous antioxidant pathways, position it as a significant compound for research and development in pharmaceuticals and nutraceuticals.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of EGCG's antioxidant capabilities.

Core Mechanisms of Antioxidant Action

EGCG exerts its antioxidant effects through several complementary mechanisms, ranging from direct interaction with reactive species to the modulation of cellular signaling pathways that bolster endogenous defenses.

Direct Free Radical Scavenging

The chemical structure of EGCG is central to its ability to neutralize free radicals. Its phenolic rings, particularly the di- and tri-hydroxyl groups on the B and D rings, act as electron traps.[1][3] These groups can donate electrons or hydrogen atoms to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide (B77818) radical, hydroxyl radical, and peroxynitrite, thereby terminating damaging radical chain reactions.[1][5] Studies have demonstrated that the antioxidant activity of EGCG is more pronounced than that of vitamins C and E.[1]

Metal Ion Chelation

Transition metals, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via Fenton-type reactions.[6] EGCG acts as an effective chelating agent, binding to these metal ions to form stable, inactive complexes.[2][7][8] This sequestration prevents the metals from participating in redox cycling and subsequent ROS generation, representing a crucial preventative antioxidant mechanism.[6][7] The gallate moiety and the gallocatechin ring are the primary sites for metal coordination.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Epigallocatechin Gallate for Management of Heavy Metal-Induced Oxidative Stress: Mechanisms of Action, Efficacy, and Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Nrf2-mediated antioxidant and detoxifying enzyme induction by the green tea polyphenol EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EGCG inhibit chemical reactivity of iron through forming an Ngal–EGCG–iron complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

EGCG's Interaction with Cell Surface Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant scientific attention for its potential therapeutic applications, particularly in oncology.[1] Its multifaceted anti-cancer effects are largely attributed to its ability to interact with and modulate the activity of various cell surface receptors, thereby disrupting key signaling pathways that drive tumor growth, proliferation, survival, and metastasis.[2][3] This technical guide provides an in-depth overview of the current understanding of EGCG's interactions with key cell surface receptors, including receptor tyrosine kinases (RTKs) and the 67-kDa laminin (B1169045) receptor (67LR). We present available quantitative data on these interactions, detail relevant experimental protocols for their study, and provide visual representations of the core signaling pathways affected by EGCG.

Key Cell Surface Receptor Targets of EGCG

EGCG's biological activity is mediated through its direct and indirect interactions with a range of cell surface receptors. These interactions can lead to the inhibition of receptor activation and the modulation of downstream signaling cascades.

Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a critical role in cellular processes such as growth, differentiation, and metabolism.[4] Dysregulation of RTK signaling is a common feature of many cancers. EGCG has been shown to inhibit the activation of several key RTKs, including:

-

Epidermal Growth Factor Receptor (EGFR): EGCG can inhibit the activation of EGFR (erbB1), HER2 (neu/erbB2), and HER3 (neu/erbB3) in various cancer cells.[3][4] This inhibition can occur through multiple mechanisms, including altering membrane lipid organization to prevent receptor dimerization and activation.[3]

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): EGCG has been found to inhibit the activation of IGF-1R in cancer cells that exhibit constitutive activation of this receptor.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): EGCG can inhibit the activation of VEGFR, a key mediator of angiogenesis.[3][6]

-

Platelet-Derived Growth Factor Receptor (PDGFR): The activation of PDGFR can be inhibited by EGCG.[5][7]

-

Fibroblast Growth Factor Receptor (FGFR): EGCG has been shown to inhibit the activation of FGFR.[5]

67-kDa Laminin Receptor (67LR)

The 67-kDa laminin receptor (67LR) has been identified as a high-affinity cell surface receptor for EGCG.[8] This interaction is crucial for many of EGCG's anticancer effects. The binding of EGCG to 67LR can trigger apoptosis and inhibit cell proliferation.[1]

Integrin Receptors

EGCG has been shown to interact with integrin β1, which may impair the adhesion of cancer cells to the extracellular matrix protein fibronectin.[9]

Quantitative Data on EGCG-Receptor Interactions

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of EGCG for various cell surface receptors and related cellular processes.

Table 1: Binding Affinities of EGCG to Cell Surface Receptors

| Receptor | Cell Line / System | Method | Dissociation Constant (Kd) | Reference(s) |

| 67-kDa Laminin Receptor (67LR) | A549 (Lung Cancer) | Surface Plasmon Resonance | 39.9 nM | [1][8] |

Table 2: IC50 Values of EGCG for Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference(s) |

| A549 | Non-small cell lung cancer | 36.0 µM | 48 h | [10] |

| A549 | Non-small cell lung cancer | 86.44 µM | 72 h | [11] |

| H1299 | Non-small cell lung cancer | 80.566 µM | 72 h | [11] |

| HCC827 | Non-small cell lung cancer | 143 µM | 72 h | [12] |

| H1975 | Non-small cell lung cancer | > 90 µM | 72 h | [12] |

| HT-29 | Colorectal carcinoma | > 100 µM | 48 h | [1] |

| Caco-2 | Colorectal cancer | Not specified | Not specified | [13] |

| SW837 | Colon cancer | 20 µg/ml | Not specified | [14] |

| HepG2 | Hepatocellular carcinoma | 74.7 µg/ml | 48 h | [1] |

| SMMC7721 | Hepatocellular carcinoma | 59.6 µg/ml | 48 h | [1] |

| SK-hep1 | Hepatocellular carcinoma | 61.3 µg/ml | 48 h | [1] |

| CNE-2 | Nasopharyngeal Carcinoma | ~40 µM | Not specified | [1] |

| Hs578T | Breast cancer | Not specified | Not specified | [13] |

| WI38VA (SV40 transformed) | Fibroblasts | 10 µM | Not specified | [13] |

| WI38 (Normal) | Fibroblasts | 120 µM | Not specified | [13] |

Table 3: IC50 Values of EGCG for Inhibition of Downstream Signaling

| Target Pathway/Process | Cell Line | IC50 | Reference(s) |

| NF-κB activity | Human colon cancer cell lines | ~20 µg/mL | [15] |

Signaling Pathways Modulated by EGCG

EGCG's interaction with cell surface receptors leads to the modulation of several critical downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.

EGCG Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Upon binding to RTKs like EGFR, EGCG inhibits their autophosphorylation, a critical step in their activation. This, in turn, blocks the activation of downstream signaling cascades.

Caption: EGCG inhibits RTK signaling by preventing receptor dimerization and autophosphorylation.

EGCG-Mediated Signaling through the 67-kDa Laminin Receptor (67LR)

The binding of EGCG to 67LR initiates signaling cascades that can lead to apoptosis or cell cycle arrest.

Caption: EGCG binding to 67LR activates pathways leading to apoptosis and cell cycle arrest.

Downstream PI3K/Akt and MAPK/ERK Pathways

EGCG's inhibition of receptor activation ultimately converges on the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell fate.

Caption: EGCG inhibits key downstream signaling pathways, leading to anti-cancer effects.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the interaction of EGCG with cell surface receptors and its downstream effects.

Cell Culture and EGCG Treatment

A crucial first step in studying the effects of EGCG is the proper handling and treatment of cell cultures.

-

Cell Lines: A variety of cancer cell lines are used, such as A549 (non-small cell lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer), depending on the receptor of interest.[1][15][16]

-

EGCG Preparation: EGCG is typically dissolved in a solvent like DMSO to create a stock solution.[1] It is important to note that EGCG can be unstable in solution, so fresh preparations are recommended for each experiment.[1]

-

Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of EGCG for specified durations (e.g., 24, 48, or 72 hours).[2] A vehicle control (containing the solvent used to dissolve EGCG) should always be included.[2]

Western Blot Analysis of Receptor Phosphorylation

Western blotting is a key technique to assess the effect of EGCG on the phosphorylation status of cell surface receptors and downstream signaling proteins.

-

Cell Lysis: After EGCG treatment, cells are washed with cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[2]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).[2]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).[2]

-

Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the phosphorylated form of the receptor of interest (e.g., anti-phospho-EGFR).[17] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme for detection.[17]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[17] The membrane can be stripped and re-probed with an antibody for the total receptor protein to normalize for protein loading.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jtrolis.ub.ac.id [jtrolis.ub.ac.id]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Receptor Tyrosine Kinases for Chemoprevention by Green Tea Catechin, EGCG | MDPI [mdpi.com]

- 6. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the effect of the active compound of green tea (EGCG) on the proliferation of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic inhibition of lung cancer cells by EGCG and NF-κB inhibitor BAY11-7082 [jcancer.org]

- 12. Effect of Epigallocatechin-3-Gallate on EGFR Signaling and Migration in Non-Small Cell Lung Cancer | MDPI [mdpi.com]

- 13. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EGCG inhibits activation of the insulin-like growth factor-1 receptor in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

- 16. The Potential Role of Epigallocatechin-3-Gallate (EGCG) in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Anti-inflammatory Effects of (-)-Epigallocatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epigallocatechin (B1671488) gallate (EGCG), the most abundant catechin (B1668976) in green tea, has demonstrated potent anti-inflammatory properties, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth examination of the molecular mechanisms underlying EGCG's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document summarizes quantitative data on its inhibitory activities, details comprehensive experimental protocols for assessing its efficacy, and presents visual representations of the implicated signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, cancer, and autoimmune diseases.[1] (-)-Epigallocatechin gallate (EGCG) has emerged as a promising natural compound with the ability to mitigate inflammatory processes.[2] Its multifaceted anti-inflammatory actions are primarily attributed to its capacity to interfere with critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.[1][2]

Core Mechanisms of Action: Modulation of Key Signaling Pathways

EGCG exerts its anti-inflammatory effects by targeting multiple signaling cascades. The most well-documented of these are the NF-κB, MAPK, and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription.[4]

EGCG has been shown to inhibit NF-κB activation through several mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: EGCG treatment has been demonstrated to prevent the phosphorylation and subsequent degradation of IκBα in various cell types, thereby keeping NF-κB inactive in the cytoplasm.[4]

-

Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, EGCG effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[5]

-

Reduction of NF-κB DNA Binding Activity: EGCG has been shown to directly inhibit the binding of NF-κB to its target DNA sequences.[4]

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[6] Activation of these kinases leads to the phosphorylation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[1]

EGCG has been shown to suppress the activation of the MAPK pathway:

-

Inhibition of ERK, JNK, and p38 Phosphorylation: Studies have demonstrated that EGCG can inhibit the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner in response to inflammatory stimuli.[6][7]

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus.[8] Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, including that of many inflammatory mediators.[8]

EGCG has been shown to interfere with the JAK/STAT pathway at multiple levels:

-

Inhibition of JAK Phosphorylation: EGCG can inhibit the phosphorylation of JAK1 and JAK2.[3][8]

-

Reduction of STAT Phosphorylation: Consequently, EGCG leads to a dose-dependent reduction in the phosphorylation of STAT1 and STAT3.[9]

Quantitative Data on the Anti-inflammatory Effects of EGCG

The anti-inflammatory efficacy of EGCG has been quantified in numerous studies. The following tables summarize key findings on its inhibitory effects on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by EGCG